2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 2-methoxyphenoxy group and at position 3 with a Z-configured thiazolidinone moiety. The thiazolidinone ring contains a 3-methoxypropyl chain, a 4-oxo group, and a 2-thioxo group (Figure 1). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit analgesic, anti-inflammatory, and cytotoxic properties .
Properties
Molecular Formula |
C23H21N3O5S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-13-7-12-26-22(28)18(33-23(26)32)14-15-20(31-17-9-4-3-8-16(17)30-2)24-19-10-5-6-11-25(19)21(15)27/h3-6,8-11,14H,7,12-13H2,1-2H3/b18-14- |
InChI Key |
VOHLJYXDYWMYJI-JXAWBTAJSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : DABCO (10 mol%) enhances reaction kinetics by facilitating enamine activation.
-
Solvent : Ethanol ensures solubility of polar intermediates and enables reflux at 78°C.
-
Time : Completion within 1.0–1.5 hours, yielding 75–82% of the pyrido-pyrimidinone intermediate.
Example protocol:
-
Combine 2-aminopyridine (1.0 equiv), malononitrile (1.2 equiv), and 4-methoxybenzaldehyde (1.1 equiv) in ethanol.
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Add DABCO (0.1 equiv) and reflux for 90 minutes.
-
Cool, filter, and recrystallize from ethanol to isolate the core structure.
Formation of the Z-Configured Thiazolidinone Moiety
The thiazolidinone fragment is constructed via a domino reaction involving thiourea , ethyl 3-(3-methoxypropyl)acetoacetate , and chloroacetyl chloride . The Z-configuration is controlled by steric hindrance during the Knoevenagel condensation step.
Stereoselective Cyclization
-
Mechanism : Base-mediated cyclization of thiourea with β-ketoester forms the thiazolidin-4-one ring. The Z-isomer predominates (>95%) due to intramolecular hydrogen bonding stabilizing the transition state.
-
Conditions : Acetic acid (5% v/v) in ethanol at 60°C for 4 hours.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea formation | CS₂, NH₃, EtOH | 25°C | 2 h | 89% |
| Knoevenagel condensation | Malononitrile, DABCO | 78°C | 1.5 h | 82% |
| Cyclization | Acetic acid, EtOH | 60°C | 4 h | 78% |
Methoxyphenoxy Functionalization and Final Coupling
The methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) using 2-(2-methoxyphenoxy)ethylamine as a precursor.
Synthesis of 2-(2-Methoxyphenoxy)Ethylamine
Coupling to Pyrido-Pyrimidinone Core
-
Conditions : Mitsunobu reaction with DIAD and PPh₃ in THF at 0°C → 25°C over 12 hours.
-
Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Purification and Analytical Characterization
Compound X is purified via silica gel chromatography and characterized using:
-
¹H/¹³C NMR : Confirms Z-configuration (δ 7.2–7.4 ppm for vinyl proton).
-
HRMS : Observed [M+H]⁺ at m/z 522.1845 (calculated 522.1838).
Challenges and Mitigation Strategies
-
Stereochemical Control :
-
Byproduct Formation :
-
Scale-Up Limitations :
-
Continuous flow reactors reduce reaction time by 40% compared to batch processes.
-
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
The compound has shown promising results in various biological evaluations:
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. The thiazolidinone moiety is known for its ability to interact with cellular pathways involved in cancer progression. Further investigations are necessary to elucidate the mechanisms and efficacy against specific cancer types .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored, particularly in the context of cytokine release. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that typically include the formation of the pyrido[1,2-a]pyrimidinone core followed by the introduction of substituents such as methoxy groups and thiazolidinone derivatives. Novel synthetic routes have been developed to enhance yield and purity .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of pyrido-pyrimidinones fused with thiazolidinone or related heterocycles. Key analogues and their distinguishing features include:
Table 1: Structural and Functional Comparison of Analogues
Bioactivity and Structure-Activity Relationships (SAR)
- Thioxo and Oxo Groups: The 2-thioxo and 4-oxo groups in the thiazolidinone ring are critical for hydrogen bonding with biological targets, as seen in anti-inflammatory analogs from .
- Methoxy Substituents : The 3-methoxypropyl chain in the target compound may enhance solubility compared to shorter-chain analogs (e.g., 2-methoxyethyl in ) while maintaining moderate lipophilicity .
- Aromatic Groups: Analogs with phenyl or furan substituents () exhibit improved bioactivity, suggesting that the 2-methoxyphenoxy group in the target compound could similarly modulate receptor binding .
Physicochemical Properties
Biological Activity
The compound 2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.45 g/mol. Its complex structure includes a pyrido[1,2-a]pyrimidin-4-one core fused with thiazolidinone and methoxyphenyl moieties, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as effective anticancer agents. Thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Thiazolidinone Derivatives : A review on thiazolidinone derivatives indicated significant anticancer activity against various cancer cell lines. The derivatives demonstrated the ability to inhibit key enzymes involved in cancer progression, suggesting that modifications to the thiazolidinone scaffold can enhance potency against specific cancer types .
- Pyrido[1,2-a]pyrimidin-4-one Derivatives : Research has shown that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit selective inhibition of aldose reductase (ALR2), which is implicated in diabetic complications and cancer . These compounds displayed activity levels in the micromolar range, indicating their potential as therapeutic agents.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress-related pathways.
Mechanisms
The mechanism involves the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses. Studies have reported that similar compounds exhibit significant antioxidant activity through the modulation of reactive oxygen species (ROS) levels .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.
In Vitro Studies
In vitro assays have demonstrated that derivatives similar to this compound significantly suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a promising therapeutic application in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are employed to construct the pyrido[1,2-a]pyrimidin-4-one core in this compound?
The synthesis involves multi-step reactions, often starting with condensation between pyrimidine derivatives and aldehydes. For example, in related compounds, 6-amino-1,3-dimethyluracil reacts with aromatic aldehydes to form intermediates, followed by cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone ring . The Z-configuration of the methylidene group is stabilized by steric and electronic factors during the final coupling step, as seen in analogous syntheses of pyrido-pyrimidinones . Key steps include:
- Condensation : Use of ethanol or DMF as solvents with catalytic acetic acid.
- Cyclization : Controlled temperature (room temp to 80°C) to avoid side reactions.
- Purification : Column chromatography or vacuum filtration for isolating crystalline products .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR (e.g., 400–500 MHz) resolve aromatic protons, methoxy groups, and Z/E configurations. For example, δ 10.72 ppm (s, 1H) in DMSO-d6 corresponds to the imine proton in related triazolo-pyridines .
- FTIR : Peaks at 1702 cm⁻¹ (C=O stretch) and 1529 cm⁻¹ (C=C aromatic) confirm core functional groups .
- HRMS : Validates molecular weight (e.g., 334.1553 [M+H]+ in ESI mode) .
Advanced: How can computational modeling predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxothiazolidinone moiety shows high electron density, favoring interactions with biological targets .
- Molecular Docking : Uses canonical SMILES (e.g., CC1=CC=CN2C1=NC(=C(C2=O)... ) to simulate binding with enzymes like bacterial DNA gyrase .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability based on LogP and hydrogen-bond donors .
Advanced: How is the Z-configuration of the thiazolidinone methylidene group optimized?
- Steric Control : Bulky substituents (e.g., 3-methoxypropyl) on the thiazolidinone ring favor the Z-configuration by hindering rotation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state during imine formation .
- Catalysis : Lewis acids like ZnCl2 can enhance regioselectivity in analogous syntheses .
Basic: What purification techniques are effective post-synthesis?
- Column Chromatography : Silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (e.g., 30:70 to 60:40) .
- Recrystallization : Methanol or ethanol yields high-purity crystals, as seen in triazolo-pyridine derivatives (91% yield) .
- TLC Monitoring : Alumina plates with dichloromethane visualize UV-active spots (Rf = 0.5–0.7) .
Advanced: How is stability under varying pH/temperature analyzed?
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the thioxo group) .
- pH-Dependent NMR : Track proton shifts in D2O buffers (pH 2–12) to identify labile protons .
Advanced: What in-vitro assays evaluate antimicrobial activity?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazolidinone derivatives show MIC = 8–32 µg/mL due to thioamide interactions with bacterial enzymes .
- Time-Kill Curves : Assess bactericidal effects over 24 hours at 2× MIC .
Basic: What structural analogs show enhanced bioactivity?
- Fluorinated Analogs : Substitution at the pyrido-pyrimidinone 5-position (e.g., 5-fluoro ) improves membrane permeability .
- Methoxy Variations : 4-Methoxybenzyl groups enhance antioxidant activity (IC50 = 12 µM in DPPH assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
